Indacaterol metabolite P37

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

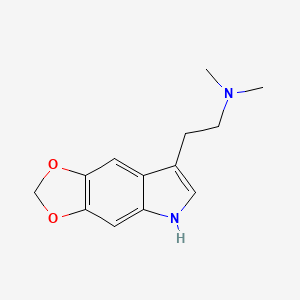

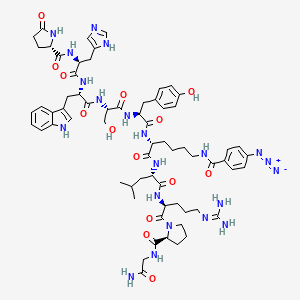

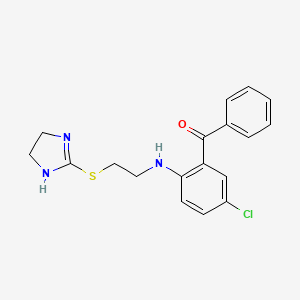

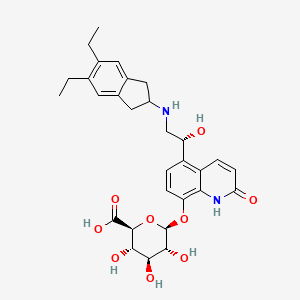

Indacaterol metabolite P37 is a significant metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing COPD symptoms . Metabolite P37 is specifically the 8-O-glucuronide conjugate of indacaterol, which is one of the most abundant metabolites found in the serum after indacaterol administration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indacaterol involves multiple steps, including the formation of the quinolinone core and subsequent functionalization to introduce the diethylindan-2-ylamino group. The glucuronidation of indacaterol to form metabolite P37 occurs primarily in the liver, facilitated by uridine diphosphate-glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production of indacaterol and its metabolites involves large-scale chemical synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The glucuronidation step is typically carried out using liver microsomes or recombinant enzymes to ensure high yield and purity of the metabolite .

Análisis De Reacciones Químicas

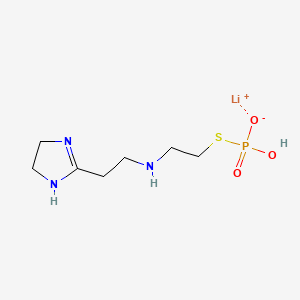

Types of Reactions: Indacaterol metabolite P37 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to the parent compound, increasing its solubility and facilitating excretion .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid as a co-substrate and is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the liver .

Major Products Formed: The primary product of the glucuronidation reaction is this compound, which is more water-soluble than the parent compound and is excreted in the urine and feces .

Aplicaciones Científicas De Investigación

Indacaterol metabolite P37 has several scientific research applications:

Pharmacokinetics and Metabolism Studies: Understanding the metabolism of indacaterol and its metabolites helps in optimizing dosing regimens and improving therapeutic efficacy.

Drug Development: Studying the metabolites of indacaterol can provide insights into the safety and efficacy of new beta-2 adrenergic agonists.

Biological Research: The role of glucuronidation in drug metabolism is a key area of research in pharmacology and toxicology.

Mecanismo De Acción

Indacaterol metabolite P37 exerts its effects through the same mechanism as the parent compound, indacaterol. It stimulates adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation. This action helps to alleviate symptoms of COPD by improving airflow and reducing bronchoconstriction .

Comparación Con Compuestos Similares

Similar Compounds:

Formoterol: Another long-acting beta-2 adrenergic agonist used for COPD and asthma.

Salmeterol: A long-acting beta-2 agonist with a slower onset but longer duration of action compared to indacaterol.

Olodaterol: A newer long-acting beta-2 agonist with similar pharmacokinetic properties to indacaterol.

Uniqueness of Indacaterol Metabolite P37: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing. Its glucuronidation to form metabolite P37 enhances its solubility and facilitates excretion, contributing to its favorable pharmacokinetic profile .

Propiedades

Número CAS |

1446354-20-6 |

|---|---|

Fórmula molecular |

C30H36N2O9 |

Peso molecular |

568.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)31-13-21(33)19-5-7-22(24-20(19)6-8-23(34)32-24)40-30-27(37)25(35)26(36)28(41-30)29(38)39/h5-10,18,21,25-28,30-31,33,35-37H,3-4,11-13H2,1-2H3,(H,32,34)(H,38,39)/t21-,25-,26-,27+,28-,30+/m0/s1 |

Clave InChI |

QTEUXTDFPHJNHA-IQEQWHAESA-N |

SMILES isomérico |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)CC |

SMILES canónico |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.